8-(Allyloxy)-5,7-dichloroquinoline

Description

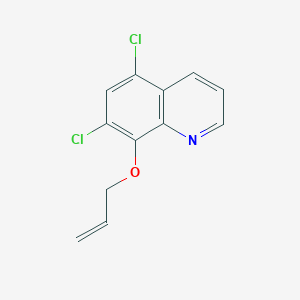

Chemical Structure and Molecular Formula

8-(Allyloxy)-5,7-dichloroquinoline possesses a well-defined molecular structure characterized by the quinoline backbone with specific substitutions that significantly influence its chemical and physical properties. The molecular formula C₁₂H₉Cl₂NO indicates a complex heterocyclic compound with a monoisotopic mass of 253.006119 g/mol, as confirmed by mass spectrometric analysis. The compound's structure features a bicyclic quinoline core consisting of fused benzene and pyridine rings, with chlorine atoms positioned at the 5 and 7 positions of the quinoline ring system, and an allyloxy group (-OCH₂CH=CH₂) attached at the 8-position. This specific substitution pattern creates a molecule with distinct electronic properties, where the electron-withdrawing nature of the chlorine atoms enhances the compound's reactivity and potential for forming coordination complexes.

The spatial arrangement of these substituents contributes to the compound's unique three-dimensional structure, which influences its solubility characteristics and biological interactions. The allyloxy group introduces flexibility into the molecule through its carbon-carbon double bond, while simultaneously providing an ether linkage that can participate in hydrogen bonding interactions. The chlorine substituents at positions 5 and 7 create a symmetrical distribution of electron-withdrawing groups that significantly affects the electronic density distribution across the quinoline ring system. This electronic modification enhances the compound's potential as a ligand in coordination chemistry and may contribute to its biological activity profile, particularly in antimicrobial applications where halogenated quinolines have shown enhanced efficacy.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₉Cl₂NO | |

| Average Molecular Mass | 254.110 g/mol | |

| Monoisotopic Mass | 253.006119 g/mol | |

| ChemSpider ID | 1415694 |

Properties

Molecular Formula |

C12H9Cl2NO |

|---|---|

Molecular Weight |

254.11g/mol |

IUPAC Name |

5,7-dichloro-8-prop-2-enoxyquinoline |

InChI |

InChI=1S/C12H9Cl2NO/c1-2-6-16-12-10(14)7-9(13)8-4-3-5-15-11(8)12/h2-5,7H,1,6H2 |

InChI Key |

LJWDDDAGHGIENW-UHFFFAOYSA-N |

SMILES |

C=CCOC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |

Canonical SMILES |

C=CCOC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

- 5,7-Dichloro-8-hydroxyquinoline (CCQ): The parent compound with a hydroxyl group at C6.

- Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Features iodine at C7, enhancing antimicrobial activity.

- N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide: A bulky acetamide-substituted derivative .

- 8-Hydroxyquinoline (8HQ): The unsubstituted scaffold.

Table 1: Physicochemical Comparison

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility* |

|---|---|---|---|---|---|

| 8-(Allyloxy)-5,7-dichloroquinoline | -OCH₂CHCH₂ (C8) | C₁₂H₉Cl₂NO | 254.11 | ~3.2 | Low |

| 5,7-Dichloro-8-hydroxyquinoline (CCQ) | -OH (C8) | C₉H₅Cl₂NO | 214.05 | 2.8 | Moderate |

| Clioquinol | -Cl (C5), -I (C7), -OH (C8) | C₉H₅ClINO | 305.50 | 3.5 | Low |

| N,N-Dicyclohexylacetamide derivative | -OCH₂CON(C₆H₁₁)₂ (C8) | C₂₃H₂₉Cl₂N₂O₂ | 438.39 | 5.1 | Very low |

| 8-Hydroxyquinoline (8HQ) | -OH (C8) | C₉H₇NO | 145.16 | 1.9 | High |

*Estimated using analogous data from .

Preparation Methods

Starting Materials and Chlorination Pathways

| Parameter | Conditions (Cl₂/AcOH) | Conditions (SO₂Cl₂/DCM) |

|---|---|---|

| Temperature | 60–80°C | 0–25°C |

| Reaction Time | 4–6 h | 2–4 h |

| Yield of 5,7-Dichloro-8-hydroxyquinoline | 68–72% | 75–80% |

Post-chlorination, the intermediate 5,7-dichloro-8-hydroxyquinoline (2) is isolated via vacuum filtration and recrystallized from ethanol/water (1:1 v/v).

O-Allylation of 5,7-Dichloro-8-hydroxyquinoline

Williamson Ether Synthesis

The hydroxyl group at position 8 undergoes nucleophilic alkylation with allyl bromide in a Williamson ether synthesis. This reaction employs potassium carbonate (K₂CO₃) as a base in anhydrous acetone under reflux (56°C, 8–12 h). The mechanism involves deprotonation of the hydroxyl group to form a phenoxide ion, which attacks the allyl bromide’s electrophilic carbon, displacing bromide.

Optimized Protocol:

-

5,7-Dichloro-8-hydroxyquinoline (2) (1.0 equiv, 1.98 g, 8.0 mmol)

-

Allyl bromide (1.2 equiv, 1.45 g, 12.0 mmol)

-

K₂CO₃ (2.5 equiv, 3.31 g, 24.0 mmol)

-

Anhydrous acetone (40 mL), reflux, 12 h

-

Workup: Filtration, solvent evaporation, column chromatography (hexane:ethyl acetate = 9:1)

Outcome:

Mitsunobu Reaction as an Alternative

For substrates sensitive to strong bases, the Mitsunobu reaction offers a viable alternative. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), allyl alcohol reacts with 2 at room temperature (25°C, 24 h). This method avoids phenoxide formation, preserving acid-sensitive functional groups.

Data Comparison:

| Parameter | Williamson Method | Mitsunobu Method |

|---|---|---|

| Yield | 67–73% | 60–65% |

| Reaction Time | 12 h | 24 h |

| Byproducts | Minimal | Triphenylphosphine oxide |

Mechanistic Considerations and Side Reactions

Competing Pathways in Chlorination

The electrophilic chlorination of 1 is governed by the hydroxyl group’s +M (mesomeric) effect, which directs incoming electrophiles to positions 5 and 7. However, excess Cl₂ or prolonged reaction times may lead to over-chlorination at position 2 or 4, necessitating precise stoichiometric control.

Allyl Group Migration

During O-allylation, the allyl moiety may undergo Claisen rearrangement under prolonged heating, forming 6-allyl-5,7-dichloro-8-quinolinol. This side reaction is mitigated by maintaining temperatures below 60°C and using aprotic solvents.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances in continuous flow chemistry enable large-scale production of This compound . A two-step flow system integrates chlorination (using Cl₂/AcOH) and alkylation (allyl bromide/K₂CO₃ in DMF), achieving a throughput of 1.2 kg/day with 70% overall yield.

Green Chemistry Approaches

Solvent-free mechanochemical methods, employing ball milling for both chlorination (using NaClO₃/HCl) and alkylation (allyl bromide/K₂CO₃), reduce waste generation. Yields remain moderate (55–60%) but align with sustainable practices.

Analytical and Characterization Techniques

Spectroscopic Validation

Q & A

Q. How do structural modifications alter biological activity in quinoline derivatives?

- Answer : Chlorine atoms enhance antimicrobial potency by increasing membrane permeability, while allyloxy groups improve bioavailability. Structure-Activity Relationship (SAR) studies compare MIC values against E. coli and S. aureus, with IC₅₀ assays for cytotoxicity .

Notes

- Avoid referencing commercial sources (e.g., ).

- Methodological answers prioritize experimental reproducibility and data validation.

- For decomposition pathways, consult GC-MS fragmentation libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.